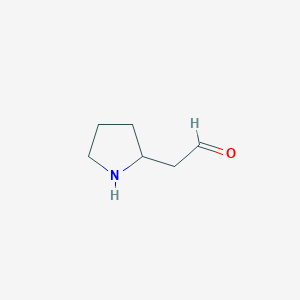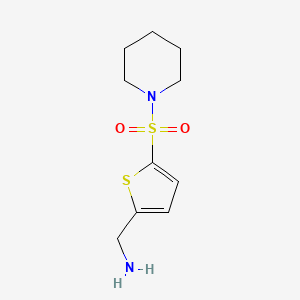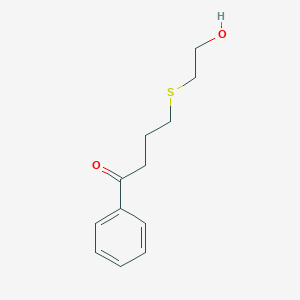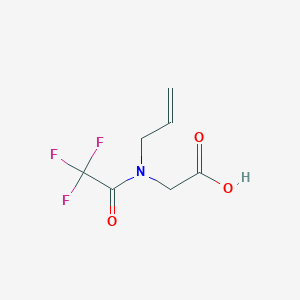![molecular formula C12H16BrNO5 B13496052 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is an organic compound that features a bromomethyl group, a nitro group, and a polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The polyether chain can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products with modifications to the polyether chain.
Applications De Recherche Scientifique
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Pharmaceuticals: Potential precursor for drug molecules or active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes electron transfer reactions to form an amino group.
Oxidation: The polyether chain undergoes electron loss, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-benzene: Lacks the nitro group, making it less reactive in certain reactions.
2-(Bromomethyl)-1-[2-(2-ethoxyethoxy)ethoxy]-4-nitrobenzene: Similar structure but with ethoxy groups instead of methoxy groups, affecting its solubility and reactivity.
2-(Chloromethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene: Chlorine instead of bromine, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is unique due to the combination of its bromomethyl group, nitro group, and polyether chain. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H16BrNO5 |
|---|---|
Poids moléculaire |
334.16 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO5/c1-17-4-5-18-6-7-19-12-3-2-11(14(15)16)8-10(12)9-13/h2-3,8H,4-7,9H2,1H3 |
Clé InChI |
KHSBROABSAXAIY-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



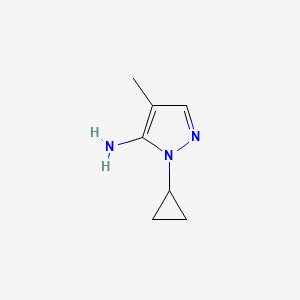
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
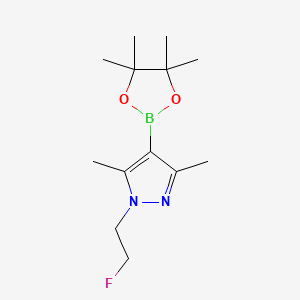
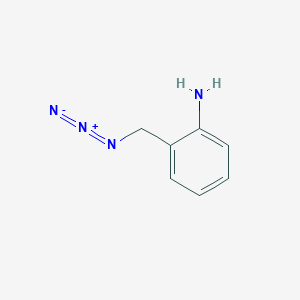

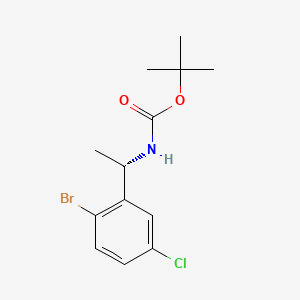
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
